molecular formula C18H13N5O7 B13423214 N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide

N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13423214
M. Wt: 411.3 g/mol
InChI Key: TYGUTKTVLMZRTC-UHFFFAOYSA-N
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Description

N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes nitrophenyl and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenyl chloroformate with 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .

Scientific Research Applications

N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrophenyl and pyrazole derivatives, such as:

Uniqueness

What sets N-(4-Nitrophenoxycarbonyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H13N5O7

Molecular Weight

411.3 g/mol

IUPAC Name

(4-nitrophenyl) N-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]carbamate

InChI

InChI=1S/C18H13N5O7/c1-11-16(10-19-21(11)12-2-4-13(5-3-12)22(26)27)17(24)20-18(25)30-15-8-6-14(7-9-15)23(28)29/h2-10H,1H3,(H,20,24,25)

InChI Key

TYGUTKTVLMZRTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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